5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BUTYL-2-(CHLOROMETHYL)-5,8-DIOXASPIRO[3.4]OCTANE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a butyl group, a chloromethyl group, and a dioxaspiro octane ring system. The presence of these functional groups and the spirocyclic framework makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-BUTYL-2-(CHLOROMETHYL)-5,8-DIOXASPIRO[3.4]OCTANE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a butyl-substituted cyclohexanone with formaldehyde and hydrochloric acid to introduce the chloromethyl group. This intermediate is then subjected to a cyclization reaction with an appropriate diol to form the dioxaspiro ring system. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 6-BUTYL-2-(CHLOROMETHYL)-5,8-DIOXASPIRO[3.4]OCTANE undergoes various chemical reactions, including:
- **
Eigenschaften
CAS-Nummer |
654061-36-6 |
---|---|
Molekularformel |
C11H19ClO2 |
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
7-butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C11H19ClO2/c1-2-3-4-10-8-13-11(14-10)5-9(6-11)7-12/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
HCOHCOVZPNRNON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1COC2(O1)CC(C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.